3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Overview
Description
3,7-Diaza-bicyclo[331]nonane-2,4,6,8-tetraone is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and four carbonyl groups
Mechanism of Action
Target of Action
It’s known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Mode of Action
It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .
Biochemical Pathways
It’s known that many derivatives of bicyclo[331]nonane have shown significant anticancer activities .
Biochemical Analysis
Biochemical Properties
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can form complexes with metal ions, which further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins such as p53 and NF-κB, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and stress proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct it to specific organelles, enhancing its functional specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.
Scientific Research Applications
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-diones
Uniqueness
Compared to similar compounds, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone stands out due to its specific arrangement of nitrogen atoms and carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVWSEJMJPHQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)C1C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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